molecular formula C17H21NO4 B15224296 (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

(2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

Cat. No.: B15224296
M. Wt: 303.35 g/mol
InChI Key: SADGAXUGVQIJBT-KFWWJZLASA-N
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Description

(2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that includes an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring system, followed by the introduction of the benzyloxycarbonyl group and the carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various non-covalent interactions makes it a useful probe in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in non-covalent interactions is key to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
  • (2S,3aR,7aR)-1-((Methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,3aR,7aR)-1-((Benzyloxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group. This functional group can significantly influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

(2S,3aR,7aR)-1-phenylmethoxycarbonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C17H21NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2,(H,19,20)/t13-,14-,15+/m1/s1

InChI Key

SADGAXUGVQIJBT-KFWWJZLASA-N

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)C[C@H](N2C(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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